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Compound of Interest

Compound Name:
1-(3-Aminophenyl)-3-

methylimidazolidin-2-one

Cat. No.: B1519256 Get Quote

An In-Depth Technical Guide for the Solubility Characterization of 1-(3-Aminophenyl)-3-
methylimidazolidin-2-one

Abstract
The pre-formulation stage of drug development is a critical juncture where the physicochemical

properties of an active pharmaceutical ingredient (API) are meticulously characterized. Among

these, aqueous and solvent solubility are paramount, as they directly influence bioavailability,

manufacturability, and the ultimate therapeutic efficacy of the drug product. This guide provides

a comprehensive framework for the systematic determination of solubility for the compound 1-
(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 517918-82-0). While specific

experimental solubility data for this molecule is not extensively published, this document,

written for researchers, scientists, and drug development professionals, outlines the

authoritative methodologies, theoretical underpinnings, and practical considerations required to

generate robust and reliable solubility profiles. We will focus on the gold-standard shake-flask

method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to

ensure the highest degree of scientific integrity.

Introduction: The Centrality of Solubility in Drug
Development
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1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a small molecule with the following core

characteristics[1][2]:

Property Value

CAS Number 517918-82-0

Molecular Formula C₁₀H₁₃N₃O

Molecular Weight 191.23 g/mol

Physical Form White to off-white powder or crystals[2]

Purity (Typical) ≥98%

Synonym
1-(3-aminophenyl)-3-methyl-2-

imidazolidinone[2]

For any API to be absorbed and exert a therapeutic effect, it must first be in solution.[3] Poor

solubility is a persistent and significant challenge in pharmaceutical development, often leading

to high attrition rates for promising drug candidates.[4] The Biopharmaceutics Classification

System (BCS) categorizes drugs based on their solubility and permeability, a framework that

guides regulatory decisions, including the potential for biowaivers.[4][5] An API is deemed

"highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous

media over a pH range of 1.2 to 6.8.[5][6] Therefore, a thorough understanding of the solubility

profile of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is not merely an academic exercise

but a foundational requirement for its progression as a drug candidate.

Theoretical Framework: Thermodynamic vs. Kinetic
Solubility
It is crucial to distinguish between two types of solubility measurements:

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration

of a solute in a saturated solution when it is in equilibrium with an excess of the solid drug at

a specific temperature and pressure.[7] The shake-flask method is the universally recognized

gold standard for determining thermodynamic solubility.[8]
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Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in

an organic solvent (like DMSO), begins to precipitate when added to an aqueous medium.[4]

While useful for high-throughput screening in early discovery, kinetic methods can

significantly overestimate the true solubility due to the formation of supersaturated solutions

or metastable solid forms.[4]

For formal drug development and regulatory submission, thermodynamic solubility is the

required metric. This guide is exclusively focused on its accurate determination.

Strategic Solvent Selection for Comprehensive
Profiling
A robust solubility profile requires testing in a variety of pharmaceutically relevant media. The

selection process should be logical and tiered.

Aqueous Media for Biopharmaceutical Relevance
The World Health Organization (WHO) and other regulatory bodies mandate determining the

pH-solubility profile to simulate the transit through the gastrointestinal tract.[5]

pH 1.2: Simulates stomach acid (e.g., 0.1 N HCl).[5]

pH 4.5: Represents the upper intestine (e.g., acetate buffer).[5]

pH 6.8: Simulates the lower intestine (e.g., phosphate buffer).[5]

Given the aminophenyl group, 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is expected to

be a weak base, and its solubility will likely be pH-dependent. Therefore, characterizing its

solubility across this pH range is essential.

Common Pharmaceutical Solvents
Solubility in common organic solvents is vital for developing manufacturing processes and

certain formulation types (e.g., topical, parenteral). Solvent choice should be guided by the ICH

Q3C guidelines, which classify solvents based on their toxicity risk.[9][10]
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Class Risk Example Solvents
Rationale for
Testing

Class 3 Low Toxic Potential

Ethanol, Acetone,

Isopropyl Alcohol,

Ethyl Acetate,

Dimethyl Sulfoxide

(DMSO)

Preferred for use in

manufacturing due to

low toxicity. Data is

critical for process

chemistry and

formulation.[9][10]

Class 2 To Be Limited

Acetonitrile,

Dichloromethane,

Methanol, Toluene

Use in manufacturing

is restricted. Data may

be needed for specific

synthetic steps or

specialized

formulations.[9][10]

Class 1 To Be Avoided
Benzene, Carbon

Tetrachloride

Should not be used in

production due to high

toxicity. Not typically

included in solubility

screens.[9][10]

The following diagram outlines the decision-making process for solvent selection.
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Solvent Selection Strategy

Start: Characterize Solubility of
1-(3-Aminophenyl)-3-methylimidazolidin-2-one

Biopharmaceutical Relevance? Process Chemistry &
Formulation Needs?

Aqueous Buffers
(pH 1.2, 4.5, 6.8)

Yes

Select Solvents Based on
ICH Q3C Classification

Yes

Simulated Biological Fluids
(e.g., FaSSIF, FeSSIF)

Advanced Studies

Class 3 Solvents
(Ethanol, DMSO, etc.)

Primary Screen

Class 2 Solvents
(Acetonitrile, etc.)
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Shake-Flask Solubility Workflow

1. Add Excess API
to Solvent

2. Agitate at Constant
Temperature (e.g., 37°C)

3. Sample Over Time
(24, 48, 72h) to

Confirm Equilibrium

4. Separate Phases
(Centrifugation)

5. Dilute Supernatant
for Analysis

6. Quantify Concentration
via HPLC

7. Calculate Solubility
(mg/mL)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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